3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
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Description
3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Biological Activity
3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one (CAS No. 477768-47-1) is a synthetic compound belonging to the imidazoquinazoline family. This compound is characterized by its unique structure that includes a thioxo group and methoxy substituents, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17N3O3S
- Molecular Weight : 367.42 g/mol
- Boiling Point : 527.2 ± 60.0 °C (predicted)
- Density : 1.40 ± 0.1 g/cm³ (predicted)
- pKa : 9.65 ± 0.40 (predicted)
Antidiabetic Activity
Recent studies have identified derivatives of quinazoline compounds as potential α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption. For instance, a related compound exhibited significant inhibitory activity with an IC50 value of 49.40 μM compared to the standard acarbose (IC50 = 143.54 μM) . This suggests that structural modifications similar to those found in this compound could enhance antidiabetic properties.
Antimicrobial Activity
Investigations into the antimicrobial properties of related quinazoline derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. One study indicated that certain synthesized compounds demonstrated marked activity against Bacillus subtilis and other bacterial strains . Although specific data on the target compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in carbohydrate metabolism.
- Interaction with Biological Targets : Molecular docking studies suggest that these compounds can effectively bind to active sites of target enzymes, influencing their activity .
Case Studies and Research Findings
Study | Compound | Activity | IC50 Value (μM) | Reference |
---|---|---|---|---|
Study A | Quinazoline Derivative | α-glucosidase Inhibition | 49.40 | |
Study B | Related Compound | Antimicrobial Activity | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship for imidazoquinazolines indicates that modifications at specific positions significantly affect biological activity. The presence of methoxy groups and thioxo functionality appears to enhance enzyme inhibition capabilities while maintaining low toxicity profiles .
Properties
IUPAC Name |
3-benzyl-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-15-9-12-13(10-16(15)25-2)20-19(26)22-14(18(23)21-17(12)22)8-11-6-4-3-5-7-11/h3-7,9-10,14H,8H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKBLABQXTZJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.